molecular formula C18H17NO3 B8476575 VEGFR2-IN-7

VEGFR2-IN-7

Cat. No.: B8476575
M. Wt: 295.3 g/mol
InChI Key: UPVJJOGZAKVERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VEGFR2-IN-7 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor involved in angiogenesis, the process of forming new blood vessels. This receptor plays a crucial role in various physiological and pathological processes, including tumor growth and metastasis. This compound is designed to inhibit the activity of VEGFR2, thereby potentially reducing angiogenesis and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR2-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

VEGFR2-IN-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

VEGFR2-IN-7 has a wide range of scientific research applications, including:

    Cancer Research: It is used to study the inhibition of angiogenesis in tumor models, potentially leading to new cancer therapies.

    Vascular Biology: Researchers use this compound to investigate the role of VEGFR2 in blood vessel formation and maintenance.

    Drug Development:

Mechanism of Action

VEGFR2-IN-7 exerts its effects by binding to the VEGFR2 receptor, preventing its activation by vascular endothelial growth factors. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to VEGFR2-IN-7 include:

Uniqueness

This compound is unique in its high specificity and potency towards VEGFR2, making it a valuable tool for studying VEGFR2-mediated processes. Unlike some multi-targeted inhibitors, this compound provides more precise inhibition, reducing off-target effects and potential toxicity .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol

InChI

InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3

InChI Key

UPVJJOGZAKVERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.18 g) was added to a solution of 3-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde (18.3 g) in methanol (50 ml)-tetrahydrofuran (100 ml) in portions at 0° C. After stirring for 30 minutes, water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from ethyl acetate-hexane to obtain 3-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzylalcohol (15.5 g, yield 84%) as colorless crystals. m.p. 101-102° C.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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